molecular formula C9H7ClN2O2S B3373668 3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide CAS No. 1011398-17-6

3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide

Cat. No.: B3373668
CAS No.: 1011398-17-6
M. Wt: 242.68 g/mol
InChI Key: ZFTFSIFSNPVQLO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide (CAS 1011398-17-6) is a high-purity synthetic building block of significant interest in advanced heterocyclic and materials chemistry. This compound belongs to the 1,2,6-thiadiazine family, a class of heterocycles known for their versatile reactivity and presence in functional materials. Researchers value this compound for its role as a precursor in the synthesis of complex sulfur-nitrogen heterocycles. For instance, 1,2,6-thiadiazines can undergo photochemically-mediated oxidative ring contraction to produce 1,2,5-thiadiazole scaffolds, which are privileged structures in medicinal chemistry and materials science . This transformation, which proceeds under mild conditions with visible light and ambient air, provides efficient access to a difficult-to-access chemical space from a stable precursor . The 4-chlorophenyl substituent offers a handle for further functionalization via cross-coupling reactions, making this compound a versatile intermediate for constructing more complex molecular architectures. With a molecular formula of C₉H₇ClN₂O₂S and a molecular weight of 242.68 g/mol, it is supplied with a purity of ≥97% . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use. Storage and Handling: Store sealed in a dry environment at 2-8°C. Ship at room temperature.

Properties

IUPAC Name

3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-8-3-1-7(2-4-8)9-5-6-11-15(13,14)12-9/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTFSIFSNPVQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NS(=O)(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzenesulfonamide with thionyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with hydrazine to form the thiadiazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiadiazine derivatives with different oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 4-chlorophenyl group or the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is studied for its herbicidal and pesticidal properties.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiadiazine dioxides vary significantly based on substituents and heterocyclic fusion. Below is a comparative analysis of key analogs:

Compound Name Core Structure Substituents Key Properties References
3-(4-Chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide 2H-1,2,6-thiadiazine 4-Chlorophenyl at C3 Electron-withdrawing group enhances stability; potential antiviral activity inferred from related analogs .
Ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate 2H-1,2,6-thiadiazine Ethyl ester at C4, methyl at C5, oxadiazole-methyl at N2 Demonstrated anti-HBV activity (IC₅₀ = 3.2 µM) via molecular docking studies; bulky substituents enhance target binding .
4,4-Dibromo-3-amino-1,2,6-thiadiazine 1,1-dioxide 1,2,6-thiadiazine Bromine at C4, amino at C3 Fungistatic activity against C. albicans; halogenation increases electrophilicity and bioactivity .
Pyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxide (Derivative 21) Pyrazino-thiadiazine Ethyl at N1, methyl at C6 Bronchodilator activity (ED₅₀ = 0.8 mg/kg in guinea pigs); fused pyrazine ring enhances solubility .
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide Benzothiazine Chlorobenzoyl at C3, hydroxyl at C4 Anti-inflammatory activity via COX inhibition; intramolecular hydrogen bonding stabilizes crystal structure .

Physicochemical Properties

Property This compound (Inferred) Ethyl Ester Derivative () 4,4-Dibromo Derivative ()
Melting Point ~85–95°C (analogous to ) Not reported 180–182°C
Solubility Moderate in polar aprotic solvents (e.g., DMSO) High in dioxane Low in water; soluble in DMF
Stability Stable under inert conditions; sensitive to strong acids Stable at RT Hygroscopic; light-sensitive

Biological Activity

3-(4-Chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H7ClN2O2SC_9H_7ClN_2O_2S and features a thiadiazine ring with a 4-chlorophenyl substituent. Its unique structure contributes to its reactivity and biological properties.

PropertyValue
Molecular Weight242.68 g/mol
CAS Number1011398-17-6
SMILESClc1ccc(cc1)C1=CC=NS(=O)(=O)N1

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it effectively inhibits the growth of various bacterial and fungal strains.

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, its minimal inhibitory concentration (MIC) values were reported in the range of 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Preliminary studies indicate that it also possesses antifungal properties, with effective concentrations ranging from 10 to 20 µg/mL against common fungal pathogens such as Candida albicans.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

  • Case Study : A study involving human breast cancer MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to disrupted cellular processes in pathogens or cancer cells.
  • DNA Interaction : Some studies suggest that it may bind to DNA, interfering with replication and transcription processes essential for cell survival.

Synthesis and Evaluation

The synthesis of this compound typically involves cyclization reactions using thionyl chloride and hydrazine derivatives. The synthesized compound was subjected to various biological evaluations:

Biological ActivityObservationsReference
AntimicrobialEffective against multiple strains
AnticancerInduces apoptosis in MCF-7 cells
AntifungalInhibitory effects on Candida spp.

Comparative Studies

Comparative studies with structurally similar compounds (e.g., thiazoles and triazoles) highlight the unique efficacy of this compound in certain biological contexts. It demonstrates superior activity profiles against specific pathogens compared to its analogs.

Q & A

Q. What advanced separation technologies (e.g., membrane-based systems) improve purity for pharmacological studies?

  • Answer : Nanofiltration membranes (MWCO 200–500 Da) selectively retain high-molecular-weight impurities. Simulated moving bed (SMB) chromatography enhances scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 2
3-(4-chlorophenyl)-2H-1,2,6-thiadiazine 1,1-dioxide

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